6-Methoxy-2-(methylthio)-3-nitropyridine
Description
6-Methoxy-2-(methylthio)-3-nitropyridine is a substituted pyridine derivative featuring a nitro group at position 3, a methoxy group at position 6, and a methylthio (-SCH₃) group at position 2. This compound belongs to a class of heterocyclic aromatic molecules with diverse applications in organic synthesis, agrochemicals, and pharmaceutical intermediates. The nitro group confers electron-withdrawing properties, while the methoxy and methylthio groups influence both electronic and steric characteristics of the molecule. Its synthesis typically involves nucleophilic substitution reactions, as seen in related pyridine derivatives (e.g., substitution of chlorine with methoxy or methylthio groups under basic conditions) .
Properties
Molecular Formula |
C7H8N2O3S |
|---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
6-methoxy-2-methylsulfanyl-3-nitropyridine |
InChI |
InChI=1S/C7H8N2O3S/c1-12-6-4-3-5(9(10)11)7(8-6)13-2/h3-4H,1-2H3 |
InChI Key |
PQAIXGAMLYFGPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])SC |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine (CAS 179056-95-2)
- Structural Differences : The methoxy group is at position 4 instead of 6, and a methyl group replaces the hydrogen at position 6.
- The methyl group at position 6 increases steric hindrance, which may affect solubility and reaction kinetics compared to the unsubstituted position in the target compound .
| Property | 6-Methoxy-2-(methylthio)-3-nitropyridine | 4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine |
|---|---|---|
| Substituent Positions | 6-OCH₃, 2-SCH₃, 3-NO₂ | 4-OCH₃, 6-CH₃, 2-SCH₃, 3-NO₂ |
| Electronic Effects | Stronger electron donation at position 6 | Reduced electron donation near nitro group |
| Steric Hindrance | Low | High (due to methyl at position 6) |
6-Methoxy-2-methyl-3-nitropyridine
- Structural Differences : A methyl (-CH₃) group replaces the methylthio (-SCH₃) at position 2.
- Impact :
Functional Group Variations
2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8)
- Structural Differences : Chlorine replaces the methylthio group at position 2.
- Impact :
2-(Methylthio)-3-nitropyridine (CAS 22746-79-8)
- Structural Differences : Lacks the methoxy group at position 6.
- Impact :
Heterocyclic Analogues
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid
- Structural Differences : Pyrimidine core (two nitrogen atoms) instead of pyridine.
- Pyrimidine derivatives often exhibit distinct pharmacological profiles, such as kinase inhibition, compared to pyridines .
Reactivity Trends
- Nitro Group Reduction : Methylthio and methoxy groups stabilize the intermediate amine, but electron-deficient pyridines (e.g., 2-(methylthio)-3-nitropyridine) undergo faster reduction .
- Cross-Coupling : Methylthio’s superior leaving-group ability facilitates Suzuki-Miyaura couplings, unlike methyl or chloro substituents .
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